Suberosanone
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Overview
Description
Suberosanone is a natural product found in Isis hippuris with data available.
Scientific Research Applications
Cytotoxicity and Potential Antitumor Properties
- Suberosanone, identified in marine organisms like the gorgonian Subergorgia suberosa and Isis hippuris, has demonstrated moderate cytotoxicity against certain cancer cell lines. Notably, it showed activity against the human breast carcinoma MDA-MB-231 cell line, suggesting potential for developing anticancer therapies. This cytotoxicity is also observed in other related sesquiterpenes, indicating a broader spectrum of bioactive compounds in these marine organisms (Qi et al., 2005); (Sheu et al., 2000).
Chemical Synthesis and Structural Analysis
- Significant efforts have been made to achieve the enantioselective total synthesis of suberosanone, which is essential for developing potential pharmaceutical applications. The synthesis process has included steps like hyperbaric asymmetric Michael addition and silver trifluoroacetate mediated α-alkylation. These advancements are critical for understanding the compound's structure and exploring its potential as an antitumor agent (Kousara et al., 2015); (Kousara et al., 2016).
Lack of Antifouling and Antibacterial Activity
- Studies have shown that suberosanones A, B, and C, which are related to suberosanone, do not exhibit significant antifouling or antibacterial activities. This highlights the specificity of suberosanone's bioactivity, as it does not broadly inhibit biological processes across different species (Zhang et al., 2014).
Exploration of Dual Catalytic Systems
- The exploration of dual organocatalytic systems, involving aminocatalysis and N-heterocyclic carbene catalysis, has enabled the enantioselective total synthesis of suberosanone. This approach is important for the development of new synthetic methods and the potential production of suberosanone on a larger scale for research and therapeutic uses (Ren et al., 2016).
properties
Product Name |
Suberosanone |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,2R,5S,6S,9S)-2,9,11,11-tetramethyltricyclo[4.3.2.01,5]undecan-3-one |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-,15+/m0/s1 |
InChI Key |
KHINYKJYBNWSSP-IAGXKZSMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@H](C(=O)C3)C |
Canonical SMILES |
CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)C |
synonyms |
suberosanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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